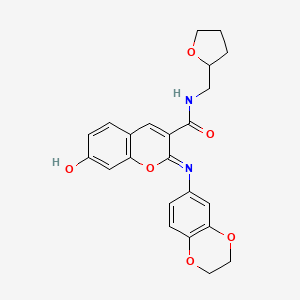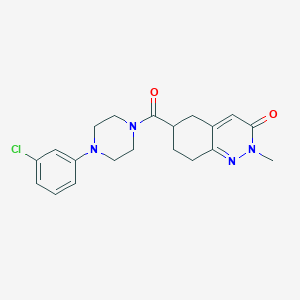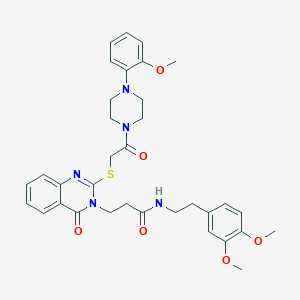
N-(3,4-dimethoxyphenethyl)-3-(2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenethyl)-3-(2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C34H39N5O6S and its molecular weight is 645.78. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-3-(2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-3-(2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Studies have focused on synthesizing novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from visnaginone and khellinone. These compounds exhibit anti-inflammatory and analgesic properties and are screened for their COX-1/COX-2 inhibition capabilities, demonstrating potential applications in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Ligand Development for PET Tracers
Research into arylamides hybrids of high-affinity σ2 receptor ligands has been conducted to develop good candidates for σ2 PET tracers for tumor diagnosis. This involves designing hybrid structures between known ligands to achieve excellent selectivity and potential applications in diagnosing and researching cancer (Abate et al., 2011).
Antimicrobial Activities
The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have been explored. Such research indicates the potential of these compounds in developing new antimicrobial agents, with some showing good or moderate activities against test microorganisms, highlighting their relevance in pharmaceutical research and development (Bektaş et al., 2007).
Tocolytic Activity
The compound "3-benzamido-1-(4-(2-methoxyphenyl)-piperazin-1-yl)-propyl-2-isopropylcarboxamide" has been synthesized and characterized for its in vitro tocolytic activity, showing significant inhibition of contractions in uterine smooth muscle. This indicates potential applications in obstetrics, particularly in managing preterm labor (Lucky & Omonkhelin, 2009).
Fluorescent Ligands for Receptor Studies
The synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors have been conducted, illustrating the potential of such compounds in neuroscience research for visualizing receptor distribution and function in living cells (Lacivita et al., 2009).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N5O6S/c1-43-28-11-7-6-10-27(28)37-18-20-38(21-19-37)32(41)23-46-34-36-26-9-5-4-8-25(26)33(42)39(34)17-15-31(40)35-16-14-24-12-13-29(44-2)30(22-24)45-3/h4-13,22H,14-21,23H2,1-3H3,(H,35,40) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMPTZKKLMUEIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2705712.png)
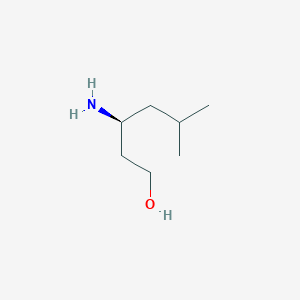
![6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2705715.png)
![(Z)-2-((3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2705717.png)
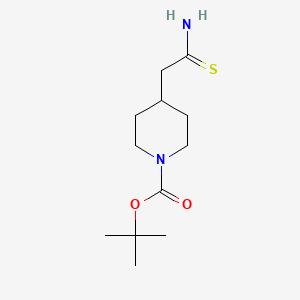
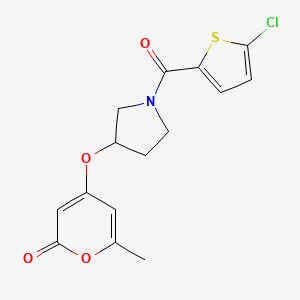
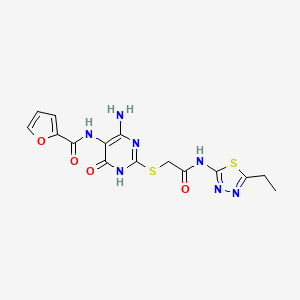
![2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide](/img/structure/B2705722.png)
![4-cyclopropyl-1-(2,4-dimethylphenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2705725.png)
